5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione
Description
Chemical Structure and Properties:
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is a sulfur-containing heterocyclic compound characterized by an imidazole ring substituted with a methyl group at position 5, a naphthalen-1-ylmethyl group at position 1, and a thione (C=S) group at position 2. Its molecular formula is C₁₆H₁₄N₂S, with a molecular weight of 266.36 g/mol. The naphthalene moiety contributes to enhanced lipophilicity, which may influence bioavailability and membrane permeability in biological systems .
For example, substituted imidazole-2-thiones are often prepared by reacting aldehydes with thiourea derivatives in the presence of catalysts like ammonium chloride or heteropolyacids . The naphthalen-1-ylmethyl substituent likely originates from a benzylation step using naphthalen-1-ylmethyl halides.
Properties
CAS No. |
647850-77-9 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-9-16-15(18)17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
LNSXTNARNCPUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=S)N1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of naphthalen-1-ylmethylamine with carbon disulfide and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group and the naphthalene moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique biological activities. Additionally, it can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues :
The following table compares 5-methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione with structurally related imidazole- and thione-containing derivatives:
Key Findings :
Structural Impact on Bioactivity: The naphthalen-1-ylmethyl group in the target compound distinguishes it from simpler aryl-substituted analogues (e.g., 4-methylphenyl in ). Thione (C=S) vs. Oxo (C=O): Imidazole-2-thiones generally exhibit stronger hydrogen-bonding and metal-chelating capabilities than their oxo counterparts, which can influence enzyme inhibition (e.g., 15-lipoxygenase in ).
Synthetic Methodologies: The target compound likely requires a multi-step synthesis involving: (i) Formation of the imidazole ring via cyclocondensation (e.g., using aldehydes and thiourea derivatives under acidic conditions) . (ii) Naphthalen-1-ylmethylation via nucleophilic substitution or Mitsunobu reaction . Comparatively, 1,3,4,5-tetrasubstituted imidazole-2-thiones () are synthesized via one-pot three-component reactions, emphasizing efficiency and scalability.
Pharmacological Performance :
- While direct data on the target compound’s activity is absent, structurally related compounds demonstrate diverse bioactivities:
- Anticancer : Triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) inhibit lung cancer (NCI-H522) growth by 40% .
- Antimicrobial : Tetrasubstituted imidazole-2-thiones show MIC values of 8–32 µg/mL against Staphylococcus aureus .
- The target compound’s naphthalene group may confer improved pharmacokinetics (e.g., prolonged half-life) compared to phenyl-substituted analogues.
Biological Activity
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is a compound belonging to the imidazole family, which has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a naphthalene moiety linked to an imidazole ring, which is significant for its biological interactions.
Anticancer Properties
Recent studies indicate that 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione exhibits notable anticancer activity. The compound has been evaluated against various cancer cell lines using the MTT assay, which assesses cell viability.
Table 1: Anticancer Activity of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 6.0 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 11.0 | DNA intercalation and topoisomerase II inhibition |
| MCF-7 (Breast) | 20.0 | Cell cycle arrest in the sub-G1 phase |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound showed the highest potency against HeLa cells, suggesting a selective action towards cervical cancer.
The mechanisms through which this compound exerts its anticancer effects include:
- DNA Intercalation : The imidazole structure allows for effective intercalation into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication.
- Apoptosis Induction : It activates caspases, leading to programmed cell death in cancer cells.
Case Studies
A detailed study involving the compound was conducted where it was tested alongside standard chemotherapeutics like doxorubicin. The results demonstrated that:
- Enhanced Efficacy : In combination therapy with doxorubicin, the compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Case Study Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
